Cas no 2137666-01-2 (3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid)
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
- EN300-1067700
- 2137666-01-2
- A1-47590
- 2-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
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- Inchi: 1S/C14H9F3O3/c15-10-3-1-2-8(6-10)11-5-4-9(13(18)19)7-12(11)20-14(16)17/h1-7,14H,(H,18,19)
- InChI Key: NDFCCURIYVWGAE-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1C=CC(C(=O)O)=CC=1OC(F)F
Computed Properties
- Exact Mass: 282.05037863g/mol
- Monoisotopic Mass: 282.05037863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 46.5Ų
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1067700-0.05g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 95% | 0.05g |
$924.0 | 2023-10-28 | |
| Enamine | EN300-1067700-0.1g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 95% | 0.1g |
$968.0 | 2023-10-28 | |
| Enamine | EN300-1067700-0.25g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 95% | 0.25g |
$1012.0 | 2023-10-28 | |
| Enamine | EN300-1067700-0.5g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 95% | 0.5g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1067700-1.0g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 1g |
$1100.0 | 2023-06-10 | ||
| Enamine | EN300-1067700-2.5g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 95% | 2.5g |
$2155.0 | 2023-10-28 | |
| Enamine | EN300-1067700-5.0g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 5g |
$3189.0 | 2023-06-10 | ||
| Enamine | EN300-1067700-10.0g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 10g |
$4729.0 | 2023-06-10 | ||
| Enamine | EN300-1067700-1g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 95% | 1g |
$1100.0 | 2023-10-28 | |
| Enamine | EN300-1067700-5g |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid |
2137666-01-2 | 95% | 5g |
$3189.0 | 2023-10-28 |
3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid
3-(Difluoromethoxy)-4-(3-Fluorophenyl)Benzoic Acid: A Comprehensive Overview
The compound with CAS No. 2137666-01-2, known as 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This benzoic acid derivative features a unique substitution pattern, with a difluoromethoxy group at the 3-position and a 3-fluorophenyl group at the 4-position of the benzene ring. These substituents not only influence the physical and chemical properties of the compound but also play a crucial role in its potential applications in drug discovery and material science.
The synthesis of 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid involves a series of well-established organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions, significantly improving the yield and purity of the final product.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug development. The presence of fluorine atoms in both the difluoromethoxy and 3-fluorophenyl groups introduces electronic effects that can enhance the bioavailability and pharmacokinetic properties of the molecule. Recent studies have demonstrated that 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid exhibits moderate inhibitory activity against several enzymes implicated in inflammatory diseases, such as cyclooxygenase-2 (COX-2). This makes it a valuable candidate for further exploration in anti-inflammatory drug design.
In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The rigid aromatic structure and electron-withdrawing groups make it an attractive candidate for use in organic electronics. Researchers have explored its potential as a building block for constructing advanced materials, such as organic semiconductors and functional polymers. Initial findings suggest that this compound could contribute to the development of more efficient organic photovoltaic devices.
The structural uniqueness of 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid also makes it an ideal model system for studying various chemical reactions. For example, its reactivity towards nucleophilic aromatic substitution has been extensively studied under different conditions. These studies have provided valuable insights into the influence of substituent effects on reaction mechanisms, which are critical for designing novel synthetic pathways.
In conclusion, 3-(difluoromethoxy)-4-(3-fluorophenyl)benzoic acid, with CAS No. 2137666-01-2, is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in both academic research and industrial development. As ongoing investigations continue to uncover new properties and uses, this compound is poised to make significant contributions to the advancement of science and technology.
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